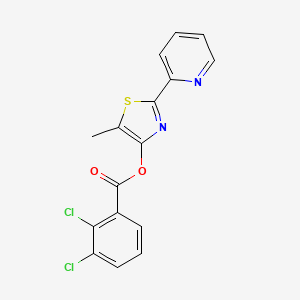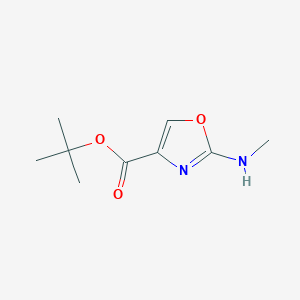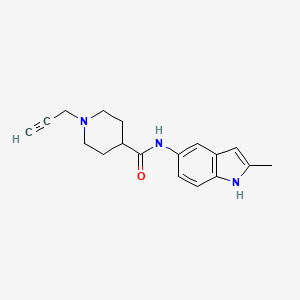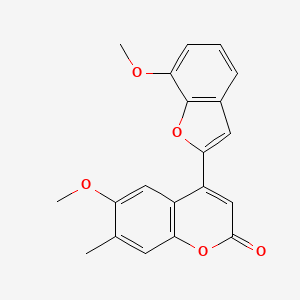![molecular formula C17H19NO6 B2942804 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydroxy-2H-chromen-2-one CAS No. 887209-80-5](/img/structure/B2942804.png)
4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydroxy-2H-chromen-2-one” is a complex organic molecule. It contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety, which is a type of spirocyclic compound . Spirocyclic compounds are a class of organic compounds that have two or more rings connected by a single atom .
Synthesis Analysis
The synthesis of 1,4-dioxa-8-azaspiro[4.5]decane has been reported in the literature . It can be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .Molecular Structure Analysis
The molecular formula of 1,4-dioxa-8-azaspiro[4.5]decane is C7H13NO2 . It has a molecular weight of 143.18 g/mol . The InChI key, which is a unique identifier for the molecule, is KPKNTUUIEVXMOH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,4-dioxa-8-azaspiro[4.5]decane is a liquid at room temperature . It has a density of 1.117 g/mL at 20 °C and a boiling point of 108-110 °C . The refractive index is 1.4819 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has focused on synthesizing derivatives of 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydroxy-2H-chromen-2-one and characterizing their structures through methods like NMR spectroscopy and X-ray diffraction techniques. For instance, compounds with growth-regulating activities have been prepared via the Mannich reaction, showcasing their potential in agricultural applications (Sharifkanov et al., 2001). Similarly, derivatives with potential as water-soluble carcinogenic azo dye sorbents have been synthesized, indicating their utility in environmental remediation (Akceylan et al., 2009).
Antimicrobial and Antioxidative Applications
A study on triaza and dioxa aza spiro derivatives, including the synthesis of 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated significant antibacterial activity against various bacterial strains, highlighting the antimicrobial potential of these compounds (Natarajan et al., 2021). Furthermore, derivatives of 2H-chromen have been isolated from natural sources like the red seaweed Gracilaria opuntia, showing antioxidative properties along with pro-inflammatory cyclooxygenase and lipoxygenase inhibitory effects, suggesting their potential in anti-inflammatory therapies (Makkar & Chakraborty, 2018).
Anticancer and Antitubercular Activities
Compounds derived from 8-[(substituted 2-oxo-2H-chromen-4-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione have been evaluated for their anticancer and antitubercular activities. Preliminary results showed moderate to potent activity against various cancer cell lines, and significant activity against the MTBH37Rv strain of tuberculosis (Mane et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dihydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c19-13-2-1-12-11(9-14(20)24-16(12)15(13)21)10-18-5-3-17(4-6-18)22-7-8-23-17/h1-2,9,19,21H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASULXAUUTXWVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=O)OC4=C3C=CC(=C4O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dihydroxychromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B2942721.png)
![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2942723.png)

![1H,4H,5H,6H-cyclopenta[d]imidazole-2-thiol](/img/structure/B2942731.png)



![N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2942735.png)
![[4-[(3-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2942737.png)
![5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B2942739.png)


![Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate](/img/structure/B2942743.png)
